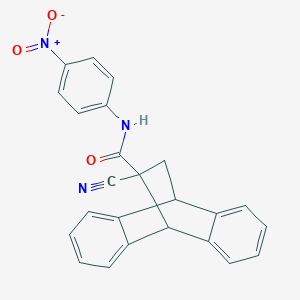

2-oxo-2H-chromen-7-yl phenyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

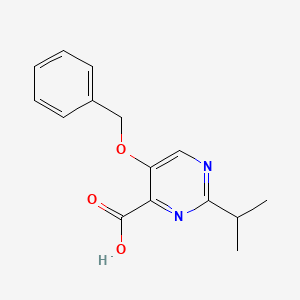

“2-oxo-2H-chromen-7-yl phenyl carbonate” is a chemical compound with the molecular formula C16H10O5 . Its average mass is 282.248 Da and its mono-isotopic mass is 282.052826 Da . This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of “this compound” involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour . This process yields the ester in 88% yield .Molecular Structure Analysis

The molecular structure of “this compound” was determined using ESI-MS, FT-IR, 1H and 13C NMR spectroscopic analysis, and X-ray diffractometry . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . The molecules of the studied compound are linked by intermolecular C—H…O hydrogen bonds forming an undulating network along the b-axis direction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were determined using various spectroscopic techniques such as ESI-MS, FT-IR, UV–Vis, 1D, and 2D NMR spectroscopy .Wirkmechanismus

Target of Action

Coumarin derivatives, which include 2-oxo-2h-chromen-7-yl phenyl carbonate, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . Therefore, it can be inferred that the compound may interact with enzymes such as ChE and MAO, among others.

Mode of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species . Therefore, it is plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the reported biological activities of coumarin derivatives, it can be inferred that the compound may affect pathways related to inflammation, bacterial and fungal infections, coagulation, oxidation, viral infections, and neurotransmission .

Result of Action

Based on the reported biological activities of coumarin derivatives, it can be inferred that the compound may have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and neurotransmission inhibitory effects .

Action Environment

For instance, the compound’s synthesis involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h , suggesting that its stability and reactivity may be temperature-dependent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-oxo-2H-chromen-7-yl phenyl carbonate in lab experiments is its versatility. This compound can be used in a range of assays to investigate its various biological activities. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the concentration of this compound used in experiments to avoid any adverse effects.

Zukünftige Richtungen

There are several future directions for the study of 2-oxo-2H-chromen-7-yl phenyl carbonate. One direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with cellular proteins and enzymes. Finally, the development of more efficient and cost-effective synthesis methods for this compound may lead to its increased use in drug discovery and development.

In conclusion, this compound is a synthetic compound that has shown promise in the field of medicinal chemistry. Its potential applications in drug discovery and development make it an important area of research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesemethoden

The synthesis of 2-oxo-2H-chromen-7-yl phenyl carbonate involves the reaction between coumarin-7-ol and phenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain a pure sample of this compound.

Wissenschaftliche Forschungsanwendungen

2-oxo-2H-chromen-7-yl phenyl carbonate has been studied for its potential applications in drug discovery and development. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Eigenschaften

IUPAC Name |

(2-oxochromen-7-yl) phenyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-15-9-7-11-6-8-13(10-14(11)21-15)20-16(18)19-12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZKDLGONHMZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)

![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)

methanone](/img/structure/B2878327.png)

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)

![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)